molecular formula C19H19N3O2S B6026686 (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B6026686
M. Wt: 353.4 g/mol
InChI Key: FVZRWFFFQHNCRW-ATVHPVEESA-N
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Description

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolone core, substituted with a dimethylaminobenzylidene group and a methoxyphenylamino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, controlled temperatures, and pressures to ensure high yields and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and various substituted thiazolone derivatives.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its cytotoxic properties.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one: can be compared with other thiazolone derivatives, such as:

  • (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-nitrophenyl)amino]-1,3-thiazol-4(5H)-one

These compounds share a similar thiazolone core but differ in the substituents attached to the core. The unique combination of substituents in This compound

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-13(5-9-15)12-17-18(23)21-19(25-17)20-14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRWFFFQHNCRW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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